2-Methyl-2-nitro-1-propanol
Overview
Description
2-Methyl-2-nitro-1-propanol: is an organic compound with the molecular formula C4H9NO3 . It is a nitroalcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a carbon skeleton. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Mechanism of Action
Mode of Action
The mode of action of 2-Methyl-2-nitro-1-propanol is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, but more research is needed to understand these interactions .
Biochemical Pathways
It’s possible that this compound influences multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing how much of the compound reaches its targets and how long it stays in the body .
Result of Action
These effects could include changes in cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-nitro-1-propanol is typically synthesized through the reaction of 2-nitropropane with formaldehyde in the presence of a basic catalyst. The reaction is carried out in a concentrated medium with agitation at a temperature range of 40°C to 58°C. The pH of the reaction medium is maintained between 7 and 11 .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of 2-nitropropane and formaldehyde in a molar ratio of approximately 1:1. The reaction is catalyzed by inorganic bases such as alkali or alkaline-earth metal hydroxides. The process is designed to yield high-purity crystalline this compound with yields exceeding 95% .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-nitro-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Produces nitro compounds.
Reduction: Produces amino alcohols.
Substitution: Produces various substituted nitroalcohols.
Scientific Research Applications
2-Methyl-2-nitro-1-propanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential inhibitory effects on certain biological processes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
- 2-Nitro-2-methyl-1-propanol
- 2-Nitroethanol
- 2-Nitro-1-propanol
Comparison: 2-Methyl-2-nitro-1-propanol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-methyl-2-nitropropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(2,3-6)5(7)8/h6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGJRISPEUZYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026436 | |
Record name | 2-Methyl-2-nitro-1-propanol | |
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Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [CHEMINFO] | |
Record name | 1-Propanol, 2-methyl-2-nitro- | |
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Record name | 2-Methyl-2-nitro-1-propanol | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | 2-Methyl-2-nitro-1-propanol | |
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CAS No. |
76-39-1 | |
Record name | 2-Methyl-2-nitro-1-propanol | |
Source | CAS Common Chemistry | |
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Record name | 2-Methyl-2-nitro-1-propanol | |
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Record name | 2-Methyl-2-nitropropanol | |
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Record name | 1-Propanol, 2-methyl-2-nitro- | |
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Record name | 2-methyl-2-nitropropan-1-ol | |
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Record name | 2-METHYL-2-NITRO-1-PROPANOL | |
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Record name | 2-METHYL-2-NITRO-1-PROPANOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Methyl-2-nitro-1-propanol unique in terms of its physical properties?
A1: this compound belongs to a class of materials known as plastic crystals. These materials exhibit a significant degree of rotational freedom in their solid phase, despite having long-range positional order. This characteristic leads to interesting thermal properties. For instance, MNP displays a large entropy change associated with its solid-solid phase transition [, ]. This makes it a potential candidate for solid-state cooling applications, an area of active research in materials science.
Q2: How significant are the barocaloric effects observed in this compound?
A2: Recent studies have shown that this compound exhibits colossal barocaloric effects near its ordered-to-plastic phase transition []. Specifically, researchers observed isothermal entropy changes of approximately 400 J K-1 kg-1 and adiabatic temperature changes of about 5 K upon applying pressure changes of 100 MPa. These findings highlight the potential of MNP for applications in solid-state cooling and heating technologies.
Q3: How does the molecular structure of this compound influence its miscibility with other compounds?
A3: The molecular structure of this compound, characterized by its neopentane-like structure, plays a crucial role in its miscibility with other compounds. Studies investigating binary systems of MNP with other neopentane derivatives, such as 2-hydroxymethyl-2-methyl-1,3-propanediol (PG), have demonstrated total miscibility in the plastic phase [, ]. This miscibility is attributed to the similar shapes and sizes of the molecules, allowing them to readily mix and form solid solutions in the plastic phase.
Q4: Has this compound been used in any chemical synthesis reactions?
A4: Yes, this compound has been utilized as a reactant in organic synthesis. One example is its reaction with phosphorus pentasulfide, which leads to the formation of its corresponding dithiophosphate []. Interestingly, the reaction outcome can be influenced by the choice of solvent. While refluxing in ether yields the dithiophosphate, conducting the reaction in pyridine results in the formation of a pyridine salt of the secondary dithiophosphate [].
Q5: Are there any known applications of this compound in the synthesis of biologically relevant molecules?
A5: Research has shown that this compound can be used in the synthesis of glycosides. Specifically, it has been employed in the preparation of 2-methyl-2-nitropropyl β-D-glucopyranoside tetraacetate, a precursor to the free 2-methyl-2-nitropropyl glycoside []. This finding is particularly interesting as the synthesis of glycosides is relevant to various fields, including carbohydrate chemistry and drug discovery.
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